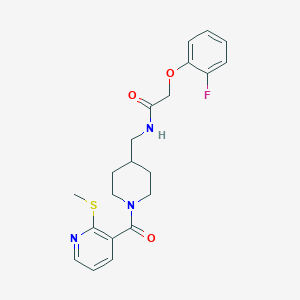

2-(2-fluorophenoxy)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide

CAS No.: 1235108-28-7

Cat. No.: VC6384603

Molecular Formula: C21H24FN3O3S

Molecular Weight: 417.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235108-28-7 |

|---|---|

| Molecular Formula | C21H24FN3O3S |

| Molecular Weight | 417.5 |

| IUPAC Name | 2-(2-fluorophenoxy)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C21H24FN3O3S/c1-29-20-16(5-4-10-23-20)21(27)25-11-8-15(9-12-25)13-24-19(26)14-28-18-7-3-2-6-17(18)22/h2-7,10,15H,8-9,11-14H2,1H3,(H,24,26) |

| Standard InChI Key | KAIPUEOOEFXGPH-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(2-fluorophenoxy)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide features three critical structural components:

-

Fluorophenoxy group: A 2-fluorophenyl ether moiety known to enhance metabolic stability and bioavailability in drug candidates.

-

Piperidine ring: A six-membered nitrogen-containing heterocycle frequently employed in central nervous system (CNS) therapeutics due to its conformational flexibility.

-

Methylthionicotinoyl group: A pyridine derivative with a methylthio substituent, a functional group associated with enzyme inhibition and antimicrobial activity .

The IUPAC name—2-(2-fluorophenoxy)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide—precisely reflects this architecture, with the acetamide bridge connecting the fluorophenoxy and piperidine components.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1235108-28-7 |

| Molecular Formula | |

| Molecular Weight | 417.5 g/mol |

| SMILES | CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F |

| InChI Key | KAIPUEOOEFXGPH-UHFFFAOYSA-N |

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves a multi-step sequence typical of amide-based pharmaceuticals:

-

Nicotinoyl chloride preparation: 2-(methylthio)nicotinic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

-

Piperidine functionalization: The nicotinoyl chloride reacts with piperidin-4-ylmethanamine to form 1-(2-(methylthio)nicotinoyl)piperidin-4-ylmethanamine.

-

Acetamide coupling: 2-(2-fluorophenoxy)acetic acid is activated (e.g., via HOBt/EDCI) and coupled with the piperidine intermediate to yield the final product.

Purification and Analysis

Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Characterization relies on:

-

Nuclear Magnetic Resonance (NMR): - and -NMR verify proton environments and carbon backbone.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity target for pharmacological studies).

-

Mass Spectrometry (MS): High-resolution MS confirms molecular weight (theoretical 417.5 g/mol).

| Compound Class | MIC Range | Target Pathogens | Source |

|---|---|---|---|

| Methylthio-pyridines | 0.25–64 μg/mL | S. aureus, E. coli, C. albicans | PMC Study |

| Nicotinoyl thioureas | 31.25–62.5 μg/mL | P. aeruginosa, A. baumannii | PMC Study |

The methylthio group in position 2 of the pyridine ring (as in the target compound) correlates with enhanced Gram-positive bacterial inhibition, likely due to thioether-mediated membrane disruption .

Central Nervous System (CNS) Targets

Piperidine derivatives are prevalent in neuromodulatory drugs (e.g., donepezil, a cholinesterase inhibitor). Molecular docking simulations suggest the target compound’s piperidine moiety could interact with:

-

σ-1 receptors: Implicated in neuroprotection and pain modulation.

-

5-HT₆ serotonin receptors: Targets for cognitive disorders.

Mechanistic Hypotheses

Enzyme Inhibition

The methylthionicotinoyl group may competitively inhibit NAD(P)-dependent enzymes, analogous to nicotinamide derivatives. For example:

Receptor Interactions

Fluorophenoxy groups commonly enhance binding to G-protein-coupled receptors (GPCRs). The compound’s fluorine atom could form hydrogen bonds with residues in the orthosteric pocket of adrenergic or dopaminergic receptors.

Research Gaps and Future Directions

-

Synthesis Optimization: Explore microwave-assisted or flow chemistry approaches to improve yield (current protocols unreported).

-

In Vitro Screening: Prioritize assays against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and cancer cell lines.

-

Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume